Dinitrogen pentaoxide

Description

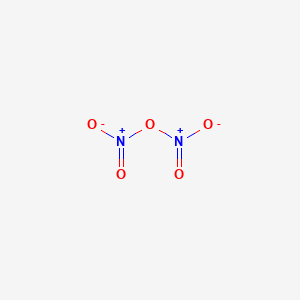

Structure

3D Structure

Properties

IUPAC Name |

nitro nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N2O5/c3-1(4)7-2(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWCURLKEXEFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2O5 | |

| Record name | Dinitrogen pentoxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dinitrogen_pentoxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143672 | |

| Record name | Nitrogen pentoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; mp = 30 deg C; [Merck Index] | |

| Record name | Nitrogen pentoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10102-03-1 | |

| Record name | Nitrogen oxide (N2O5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10102-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrogen pentoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen pentoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROGEN PENTOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XB659ZX2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Synthesis of Dinitrogen Pentoxide from Nitric Acid and Phosphorus Pentoxide

This whitepaper provides an in-depth guide for the synthesis of dinitrogen pentoxide (N₂O₅) through the dehydration of nitric acid (HNO₃) using phosphorus pentoxide (P₄O₁₀). The content is tailored for researchers, scientists, and professionals in drug development who utilize N₂O₅ as a potent nitrating agent. This document details the underlying chemistry, experimental protocols, quantitative data, and critical safety procedures.

Introduction

Dinitrogen pentoxide, also known as nitric anhydride (B1165640), is the chemical compound with the formula N₂O₅.[1][2] It is a binary nitrogen oxide that serves as a powerful oxidizer and a versatile reagent for nitration reactions in organic synthesis.[3][4] Historically, it was used in chloroform (B151607) solutions for nitrations but has been largely superseded by safer alternatives like nitronium tetrafluoroborate (B81430) (NO₂BF₄).[3][4] N₂O₅ is the anhydride of nitric acid, meaning it forms nitric acid upon reaction with water.[5][6]

The synthesis described herein is a classic laboratory method involving the dehydration of concentrated nitric acid by a strong dehydrating agent, phosphorus pentoxide.[3][7]

Reaction Principle and Stoichiometry

The synthesis of dinitrogen pentoxide from nitric acid and phosphorus pentoxide is a dehydration reaction. Phosphorus pentoxide is a highly effective dehydrating agent that removes water molecules from nitric acid to yield dinitrogen pentoxide and phosphoric acid.

The balanced chemical equation for this reaction is:

P₄O₁₀ + 12 HNO₃ → 6 N₂O₅ + 4 H₃PO₄ [3]

In this reaction, phosphorus pentoxide reacts with nitric acid to produce dinitrogen pentoxide and phosphoric acid.

Data Presentation

The physical and spectroscopic properties of dinitrogen pentoxide are summarized in the tables below for easy reference.

Table 1: Physical and Chemical Properties of Dinitrogen Pentoxide

| Property | Value | Reference |

| Chemical Formula | N₂O₅ | [8] |

| Molar Mass | 108.01 g/mol | [4] |

| Appearance | Colorless to white crystalline solid | [1][5][8] |

| Melting Point | 41 °C (decomposes) | [1][4] |

| Boiling Point | 47 °C (sublimes) | [1][4] |

| Density | 2.05 g/cm³ (at 0 °C) | [4] |

| Solubility | Reacts with water to form HNO₃. Soluble in chloroform, carbon tetrachloride, nitromethane. | [3][4] |

| Structure (Solid) | Ionic salt: nitronium nitrate (B79036) ([NO₂]⁺[NO₃]⁻) | [1][3] |

| Structure (Gas/Nonpolar Solvent) | Covalently bonded molecule (O₂N−O−NO₂) | [1][3] |

Table 2: Raman Spectroscopic Data for Solid Dinitrogen Pentoxide

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| 1397 | NO₂⁺ stretch | Strong | [9] |

| 1047 | NO₃⁻ stretch | Strong | [9] |

| 722 | NO₃⁻ bend | Weak | [9] |

| 533 | NO₂⁺ bend | Weak | [9] |

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of dinitrogen pentoxide.

4.1 Reagents and Materials

-

Concentrated (100%) or fuming nitric acid (HNO₃)

-

Phosphorus pentoxide (P₄O₁₀)

-

Glass wool

-

Dry ice (solid CO₂) and a suitable solvent (e.g., acetone (B3395972) or isopropanol) for a cold bath

-

Standard glassware: reaction flask (round-bottom), distillation/condensing arm, collection flask

-

Heating mantle or oil bath

-

Inert atmosphere setup (optional, but recommended)

4.2 Apparatus Setup

-

All glassware must be thoroughly dried in an oven before assembly to prevent premature decomposition of the product.

-

Assemble the reaction apparatus in a fume hood. The setup consists of a reaction flask, a connecting arm packed lightly with glass wool (to trap any P₄O₁₀ aerosol), and a collection flask.

-

The collection flask should be immersed in a dry ice/acetone slush bath maintained at approximately -78 °C.[9]

4.3 Synthesis Procedure

-

Place phosphorus pentoxide (P₄O₁₀) into the reaction flask.

-

Slowly and carefully add concentrated nitric acid dropwise to the phosphorus pentoxide. The reaction is exothermic, and the temperature should be controlled by cooling the reaction flask in an ice bath if necessary. The recommended stoichiometry is a 1:12 molar ratio of P₄O₁₀ to HNO₃.[3]

-

Once the addition is complete, gently warm the reaction mixture to facilitate the distillation of the dinitrogen pentoxide product.

-

Dinitrogen pentoxide will sublime and then solidify as a white crystalline solid in the cold collection flask.[1][3]

-

After the reaction is complete (no more solid sublimes), the collection flask containing the pure N₂O₅ should be disconnected. The product is highly unstable at room temperature and should be used immediately or stored at very low temperatures (e.g., -80 °C), where it can be kept for a few weeks with minimal decomposition.[9]

Safety Precautions

Working with dinitrogen pentoxide and its precursors requires strict adherence to safety protocols due to their hazardous nature.

-

General Handling : All operations must be conducted in a well-ventilated chemical fume hood.[10] An emergency plan should be in place to handle accidental releases.[11]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE at all times, including chemical-resistant gloves, a flame-resistant lab coat, and tightly fitting safety goggles or a face shield.[12] For operations with a risk of inhalation, a full-face respirator may be necessary.[12]

-

Reagent Hazards :

-

Concentrated Nitric Acid : Is highly corrosive and a strong oxidizer. It can cause severe skin burns and eye damage.

-

Phosphorus Pentoxide : Is a corrosive solid that reacts violently with water, releasing significant heat.

-

-

Product Hazards :

-

Accidental Exposure :

-

Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[10]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10]

-

Inhalation : Move the individual to fresh air immediately.

-

In all cases of exposure, seek immediate medical attention.[10]

-

-

Disposal : Dinitrogen pentoxide can be disposed of by careful and slow addition to a large volume of cold water, which hydrolyzes it to nitric acid.[4] The resulting acidic solution can then be neutralized with a suitable base (e.g., sodium bicarbonate or calcium carbonate) before disposal according to local regulations.

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Workflow for the synthesis of N₂O₅ from nitric acid and phosphorus pentoxide.

Caption: Conceptual diagram of the dehydration of nitric acid to form dinitrogen pentoxide.

References

- 1. Dinitrogen Pentoxide - Structure, Preparation, Properties, Uses, Practice problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 2. Dinitrogen Pentoxide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 3. Dinitrogen pentoxide - Wikipedia [en.wikipedia.org]

- 4. Dinitrogen pentoxide - Sciencemadness Wiki [sciencemadness.org]

- 5. m.youtube.com [m.youtube.com]

- 6. A simple note on Dinitrogen Pentoxide, N2O5 [unacademy.com]

- 7. youtube.com [youtube.com]

- 8. Dinitrogen Pentoxide: Structure, Formula, Properties & Uses [vedantu.com]

- 9. Syntheses & Raman spectra of dinitrogen pentoxide, N2O5 | The Infrared and Raman Discussion Group [irdg.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. airgas.com [airgas.com]

- 12. echemi.com [echemi.com]

The Ionic Architecture of Solid Dinitrogen Pentoxide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitrogen pentoxide (N₂O₅), a powerful nitrating agent, exhibits a fascinating structural dichotomy, existing as a covalent molecule in the gas phase but adopting an ionic lattice in the solid state. This guide provides an in-depth technical examination of the structure and bonding of solid-state dinitrogen pentoxide, which is crucial for understanding its reactivity and for its safe handling in various applications, including organic synthesis and materials science. This document summarizes the key structural parameters, details the experimental protocols for its characterization, and presents visual representations of its ionic nature and the workflow for its analysis.

Solid-State Structure and Bonding: An Ionic Paradigm

In the solid phase, dinitrogen pentoxide undergoes a significant structural transformation from its covalent form (O₂N-O-NO₂) to an ionic salt, nitronium nitrate (B79036) ([NO₂]⁺[NO₃]⁻).[1] This ionic arrangement is a consequence of the thermodynamic stability gained from lattice energy in the crystalline state. The structure consists of discrete nitronium cations ([NO₂]⁺) and nitrate anions ([NO₃]⁻).

The nitronium cation ([NO₂]⁺) is a linear species with the nitrogen atom centrally located between two oxygen atoms. This linearity is a result of sp hybridization of the nitrogen atom. The nitrate anion ([NO₃]⁻) possesses a trigonal planar geometry, with the nitrogen atom at the center of three oxygen atoms, resulting from sp² hybridization.

Quantitative Structural Data

| Parameter | Value | Ion | Reference |

| Crystal System | Hexagonal | N/A | [2] |

| Space Group | P 6₃/m m c | N/A | [2] |

| Lattice Parameters | a = 5.41 Å, c = 6.57 Å | N/A | [2] |

| α = 90°, β = 90°, γ = 120° | N/A | [2] | |

| N-O Bond Length | ~1.15 Å | Nitronium [NO₂]⁺ | [1] |

| O-N-O Bond Angle | 180° (linear) | Nitronium [NO₂]⁺ | |

| N-O Bond Length | ~1.24 Å | Nitrate [NO₃]⁻ | [1] |

| O-N-O Bond Angle | 120° (trigonal planar) | Nitrate [NO₃]⁻ |

Note: The bond lengths are approximate values cited in the literature and may vary slightly based on the specific crystallographic refinement.

Experimental Characterization

The determination of the solid-state structure of dinitrogen pentoxide relies on several key analytical techniques, primarily single-crystal X-ray diffraction and Raman spectroscopy. Due to the unstable and reactive nature of N₂O₅, specialized handling and experimental conditions are required.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise atomic arrangement in a crystalline solid.

Experimental Protocol:

-

Crystal Growth: Single crystals of dinitrogen pentoxide suitable for X-ray diffraction are typically grown by the slow sublimation of the solid in a sealed, evacuated container at a controlled temperature, often below 0°C to minimize decomposition. Another method involves the slow cooling of a saturated solution of N₂O₅ in an inert, anhydrous solvent.

-

Crystal Mounting: Due to the instability of N₂O₅, crystals must be handled under an inert, dry atmosphere (e.g., in a glovebox) and at low temperatures.

-

A suitable crystal is selected under a microscope and coated in a cryoprotectant oil (e.g., Paratone-N).

-

The crystal is then mounted on a cryoloop, which is affixed to a goniometer head.

-

The mounted crystal is flash-cooled in a stream of cold nitrogen gas (typically around 100 K) on the diffractometer to prevent decomposition and reduce thermal vibrations during data collection.

-

-

Data Collection:

-

The diffractometer is equipped with a low-temperature device.

-

A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.

-

The crystal is rotated, and a series of diffraction patterns are collected on a detector (e.g., a CCD or CMOS detector).

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined against the experimental data to optimize the atomic coordinates, bond lengths, and bond angles.

-

Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules and ions, providing a characteristic fingerprint of the species present. For solid N₂O₅, it confirms the presence of the [NO₂]⁺ and [NO₃]⁻ ions.

Experimental Protocol:

-

Sample Preparation: A sample of solid dinitrogen pentoxide is placed in a sealed, transparent container, such as a quartz capillary tube. The preparation should be carried out in a dry, inert atmosphere to prevent hydrolysis. For analysis, the sample is cooled to a low temperature (e.g., using a liquid nitrogen cryostat) to maintain its integrity.

-

Instrumentation:

-

A Raman spectrometer equipped with a microscope for sample alignment is used.

-

A monochromatic laser (e.g., 532 nm or 785 nm) is used as the excitation source. The laser power should be kept low (e.g., < 10 mW) to avoid sample decomposition due to heating.

-

-

Data Acquisition:

-

The laser is focused on the crystalline sample.

-

The scattered light is collected in a backscattering geometry.

-

A notch or edge filter is used to remove the intense Rayleigh scattered light.

-

The Raman scattered light is dispersed by a grating and detected by a sensitive detector (e.g., a CCD).

-

Spectra are typically collected over a range of Raman shifts (e.g., 100-2000 cm⁻¹).

-

-

Spectral Analysis: The resulting spectrum will show characteristic peaks corresponding to the vibrational modes of the nitronium and nitrate ions.

| Ion | Vibrational Mode | Raman Shift (cm⁻¹) | Reference |

| Nitronium [NO₂]⁺ | Symmetric Stretch (ν₁) | ~1400 | [1] |

| Nitrate [NO₃]⁻ | Symmetric Stretch (ν₁) | ~1050 | [1] |

| Out-of-plane bend (ν₂) | ~820 | ||

| Asymmetric Stretch (ν₃) | ~1350 | ||

| In-plane bend (ν₄) | ~720 | [1] |

Visualizing Structure and Workflow

Ionic Structure of Solid Dinitrogen Pentoxide

Experimental Workflow for Structural Determination

Conclusion

The solid-state structure of dinitrogen pentoxide as nitronium nitrate is a prime example of how intermolecular forces and lattice energetics can dictate the fundamental bonding arrangement of a compound. A thorough understanding of this ionic structure is paramount for professionals working with this potent and valuable chemical. The experimental protocols outlined, particularly the need for low-temperature and inert atmosphere handling, are critical for obtaining reliable analytical data and ensuring laboratory safety. Future high-resolution crystallographic studies would be invaluable in further refining our understanding of the precise geometric parameters of this important nitrating agent.

References

Unveiling the Fleeting Structure of Dinitrogen Pentoxide in the Gas Phase: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the gas-phase molecular structure of dinitrogen pentoxide (N₂O₅), a molecule of significant interest in atmospheric chemistry and nitration reactions. This document, intended for researchers, scientists, and professionals in drug development, details the key experimental findings that have elucidated its unique and dynamic structure. We present a synthesis of data from pivotal gas-phase electron diffraction (GED) and microwave spectroscopy studies, offering a clear tabulation of its structural parameters, in-depth descriptions of the experimental methodologies employed, and a logical visualization of the investigative workflow.

Core Structural Findings: A Non-Planar, Dynamic Molecule

In the gas phase, dinitrogen pentoxide eschews a simple, planar geometry. Instead, it adopts a non-planar configuration with C₂ symmetry.[1] The molecule can be visualized as two planar nitro (NO₂) groups connected by a central, bridging oxygen atom. The N-O-N linkage is bent, and the two NO₂ groups are twisted out of the N-O-N plane.[1] This twisted conformation is not rigid; the NO₂ groups undergo a large-amplitude, geared rotational motion about their respective N-O bonds, indicating a relatively flat potential energy surface for this torsional motion.

Quantitative Structural Parameters

The most precise quantitative data for the gas-phase structure of N₂O₅ comes from gas-phase electron diffraction (GED) studies, augmented by theoretical calculations. These studies have determined the key bond lengths, bond angles, and torsional angles for the most stable C₂ symmetry conformation.

| Parameter | Description | Value | Uncertainty |

| r(N-O) | Bond length of the bridging N-O bonds | 1.505 Å | ± 0.004 Å |

| r(N=O) | Bond length of the terminal N=O bonds | 1.188 Å | ± 0.002 Å |

| ∠(N-O-N) | Angle of the central N-O-N bridge | 112.3° | ± 1.7° |

| ∠(O=N=O) | Angle within the nitro groups | 134.2° | ± 0.4° |

| τ(N-O-N=O) | Torsional angle of the NO₂ groups | 33.7° | ± 3-4° |

| Table 1: Structural parameters of gas-phase dinitrogen pentoxide determined by electron diffraction.[1] |

Experimental Protocols

The determination of the gas-phase structure of a reactive and unstable molecule like N₂O₅ requires specialized experimental techniques. The primary methods employed have been gas-phase electron diffraction and pulsed-molecular-beam Fourier-transform microwave spectroscopy.

Synthesis of Dinitrogen Pentoxide

A crucial prerequisite for any experimental investigation is the synthesis of pure N₂O₅. A common and effective method involves the oxidation of nitrogen dioxide (or its dimer, dinitrogen tetroxide) with ozone.

Procedure:

-

Dry nitrogen dioxide (NO₂) gas is passed through a flow meter.

-

Ozone (O₃) is produced by passing dried oxygen through an ozone generator.

-

The NO₂ and O₃ gas streams are mixed in a reaction tube. The flow rates are carefully controlled to ensure the complete reaction of NO₂.

-

The product, N₂O₅, is a white solid that is collected in a series of cold traps maintained at -78°C (dry ice/acetone slush).

-

The collected N₂O₅ can be stored at -80°C for several weeks with minimal decomposition.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the geometry of molecules in the gas phase by analyzing the scattering pattern of a high-energy electron beam as it interacts with the molecules.

Methodology:

-

Sample Introduction: The solid N₂O₅ sample is carefully heated to sublime it, producing a gaseous stream. This is introduced into a high-vacuum diffraction chamber (typically at a pressure of 10⁻⁷ mbar) through a specialized nozzle. Due to the thermal instability of N₂O₅, the nozzle and sample handling system must be designed to minimize decomposition.

-

Electron Beam Interaction: A high-energy, monochromatic beam of electrons (typically 40-60 keV) is directed to intersect the effusing gas stream at a right angle.

-

Scattering and Detection: The electrons are scattered by the electrostatic potential of the atoms in the N₂O₅ molecules. The resulting diffraction pattern, consisting of a series of concentric rings, is recorded on a detector (historically photographic plates, now often imaging plates or CCDs). A rotating sector is placed in front of the detector to compensate for the steep decline in scattering intensity with increasing angle.

-

Data Analysis: The recorded diffraction intensities are converted into a molecular scattering function. This function is then Fourier transformed to generate a radial distribution curve, which represents the probability of finding two atoms at a given internuclear distance. By fitting a theoretical model of the molecule's geometry to the experimental data, precise bond lengths, angles, and amplitudes of vibration can be determined.

Pulsed-Molecular-Beam Fourier-Transform Microwave (FTMW) Spectroscopy

FTMW spectroscopy provides highly precise measurements of the rotational constants of a molecule, which are directly related to its moments of inertia and thus its geometry.

Methodology:

-

Sample Preparation and Introduction: A carrier gas, such as argon, is passed over the solid N₂O₅ sample, which is kept at a low temperature to control its vapor pressure. This gas mixture is then pulsed into a high-vacuum chamber through a supersonic nozzle.

-

Supersonic Expansion: The expansion of the gas into the vacuum cools the N₂O₅ molecules to a very low rotational temperature (around 2.5 K).[1] This simplifies the rotational spectrum by populating only the lowest energy levels.

-

Microwave Excitation: The cold molecular beam passes through a Fabry-Pérot microwave cavity. A short, high-power pulse of microwave radiation is used to polarize the molecules, causing them to rotate coherently.

-

Signal Detection: After the excitation pulse, the coherently rotating molecules emit a faint microwave signal (free induction decay) at their characteristic rotational frequencies. This signal is detected and recorded over time.

-

Data Analysis: The time-domain signal is converted into a frequency-domain spectrum via a Fourier transform. The resulting high-resolution spectrum reveals the rotational transitions of the molecule. Analysis of the frequencies of these transitions allows for the determination of the molecule's rotational constants. For N₂O₅, the observation of only b-type transitions was consistent with the C₂ symmetry determined by GED.[1]

Workflow Visualization

The logical flow from experimental observation to the final structural determination can be visualized as follows:

This guide consolidates the critical experimental evidence and methodologies that have shaped our current understanding of the gas-phase molecular structure of dinitrogen pentoxide. The combination of gas-phase electron diffraction and microwave spectroscopy has been indispensable in revealing the nuanced, non-planar, and dynamic nature of this important molecule.

References

A Comprehensive Technical Guide to the Thermal Decomposition Mechanism of Dinitrogen Pentoxide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dinitrogen pentoxide (N₂O₅) is a pivotal molecule in atmospheric chemistry, acting as a temporary reservoir for reactive nitrogen oxides (NOx), which are central to the formation of tropospheric ozone and photochemical smog. Its thermal decomposition is a fundamental process that releases these reactive species, thereby influencing air quality. This document provides an in-depth technical analysis of the thermal decomposition mechanism of N₂O₅, detailing the reaction pathways, kinetics, and the experimental methodologies used for its characterization. The information is tailored for researchers and professionals who require a thorough understanding of this first-order unimolecular reaction.

The Overall Reaction and Its Significance

The thermal decomposition of dinitrogen pentoxide is a process that yields nitrogen dioxide (NO₂) and oxygen (O₂). The overall stoichiometry of the reaction is:

2N₂O₅(g) → 4NO₂(g) + O₂(g) [1][2]

This reaction is crucial in atmospheric science as it governs the nighttime chemistry of nitrogen oxides. The formation of N₂O₅ from NO₂ and ozone provides a temporary sink for NOx, but its subsequent thermal decomposition releases these radicals, impacting ozone concentrations.[1]

The Reaction Mechanism

The decomposition of N₂O₅ is not a single elementary step but proceeds through a multi-step mechanism involving highly reactive intermediates. The most widely accepted mechanism, known as the Ogg mechanism, involves the following elementary steps:

-

Reversible Unimolecular Fission (Slow): The process begins with the slow, reversible decomposition of N₂O₅ into nitrogen dioxide (NO₂) and a nitrate (B79036) radical (NO₃). This is typically the rate-determining step.[3]

-

N₂O₅ ⇌ NO₂ + NO₃ (k₁, k₋₁)

-

-

Reaction of Intermediates (Fast): The nitrate radical (NO₃) formed in the first step is highly reactive and quickly reacts with another NO₂ molecule.

-

NO₂ + NO₃ → NO₂ + O₂ + NO (k₂)

-

-

Final Fast Step: The nitric oxide (NO) radical produced in the second step rapidly reacts with another NO₃ radical to form two molecules of nitrogen dioxide.

-

NO + NO₃ → 2NO₂ (k₃)

-

The species NO₃ and NO are reaction intermediates, as they are produced and consumed within the reaction sequence and do not appear in the overall stoichiometric equation.[4][5] Applying the steady-state approximation to these intermediates allows for the derivation of the overall rate law.

Caption: The multi-step thermal decomposition mechanism of N₂O₅.

Reaction Kinetics

The thermal decomposition of N₂O₅ is a classic example of a first-order reaction.[6][7] The rate of decomposition is directly proportional to the concentration of N₂O₅.

Rate Law: Rate = -d[N₂O₅]/dt = k[N₂O₅][6][8]

Where k is the first-order rate constant. The value of this constant is highly dependent on temperature, a relationship described by the Arrhenius equation.

Quantitative Kinetic Data

The following tables summarize key kinetic parameters for the unimolecular decomposition of N₂O₅ gathered from various experimental studies.

Table 1: Arrhenius and Troe Parameters for N₂O₅ Decomposition

| Parameter | Value | Temperature Range (K) | Reference |

|---|---|---|---|

| Arrhenius Expression | k(T) = 1.36 × 10¹⁵ exp(-11300/T) s⁻¹ | 263 - 348 | [9] |

| Troe Low-Pressure Limit (k₀) | 1.04 × 10⁻³(T/300)⁻³·⁵ exp(-11000/T) cm³ molecule⁻¹ s⁻¹ | 253 - 384 | [10] |

| Troe High-Pressure Limit (k∞) | 6.22 × 10¹⁴(T/300)⁻⁰·² exp(-11000/T) s⁻¹ | 253 - 384 | [10] |

| Troe Centering Factor (Fc) | 2.5 exp(-1950/T) + 0.9 exp(-T/430) | 253 - 384 |[10] |

Table 2: Half-Life and Rate Constants at Specific Temperatures

| Condition | Temperature (°C) | Half-Life (t₁/₂) | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Gas Phase | 25 | 2.81 hours | 6.86 × 10⁻⁵ s⁻¹ | [7] |

| In CCl₄ solution | 30 | - | - | [1] |

| Gas Phase (High Temp) | 327 - 827 | - | - |[1] |

Experimental Protocols

The study of N₂O₅ decomposition kinetics relies on precise monitoring of reactant or product concentrations over time. Several advanced analytical techniques are employed.

Fourier Transform Infrared (FTIR) Spectroscopy

-

Principle: This method monitors the concentration of N₂O₅ directly by measuring its characteristic infrared absorption bands.

-

Methodology: A known concentration of N₂O₅ in a carrier gas (e.g., N₂) is introduced into a temperature-controlled reaction cell with IR-transparent windows. The infrared spectrum is recorded at specific time intervals. The decay of the N₂O₅ absorption peak is used to calculate the rate constant. This technique is often used in studies as a function of temperature and pressure.[10]

Cavity Ring-Down Spectroscopy (CRDS)

-

Principle: CRDS is an extremely sensitive absorption spectroscopy technique used to detect and quantify the NO₃ radical intermediate. By monitoring the concentration of NO₃, the kinetics of the decomposition can be inferred.

-

Methodology: A laser pulse is injected into a high-finesse optical cavity containing the gas sample. The rate at which the light intensity "rings down" or decays is measured. The presence of an absorbing species like NO₃ at the laser's wavelength (typically 662 nm) increases the rate of decay. The experiment involves thermally decomposing N₂O₅ and measuring the resulting NO₃ concentration to determine the decomposition rate constant.[9]

Decomposition in Solution

-

Principle: This method leverages the different solubilities of the reactants and products in a specific solvent.

-

Methodology: N₂O₅ is dissolved in an inert solvent, such as carbon tetrachloride (CCl₄), at a constant temperature (e.g., 30°C).[1] While N₂O₅ and the NO₂ product remain in solution, the O₂ gas produced is insoluble and escapes. The volume of O₂ evolved over time is measured using a gas burette. This volume is directly proportional to the amount of N₂O₅ that has decomposed, allowing for the determination of the reaction rate.[1]

Caption: A generalized workflow for studying N₂O₅ decomposition kinetics.

Conclusion

The thermal decomposition of dinitrogen pentoxide is a well-characterized, first-order unimolecular reaction that proceeds through a multi-step mechanism involving NO₂ and NO₃ intermediates. Its rate is highly sensitive to temperature, as quantified by the Arrhenius equation. Understanding this mechanism is fundamental for accurately modeling atmospheric chemistry and the dynamics of nitrogen oxides. The experimental protocols detailed herein, particularly spectroscopic methods like FTIR and CRDS, have been instrumental in elucidating the intricate kinetics of this vital reaction.

References

- 1. Dinitrogen pentoxide - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Thermal decomposition of dinitrogen pentoxide takes place by the following mechanism : `N_2O_5 overset("Slow")(rarr)NO_2 + NO_3` `N_2O_5 = NO_3 overset("Fast")(rarr) 3NO_2 +O_2` Write the rate'expression and order of the reaction. [allen.in]

- 4. Solved The decomposition of N2O5 (g) proceeds by the | Chegg.com [chegg.com]

- 5. youtube.com [youtube.com]

- 6. Thermal decomposition of N2O5 follows first order kinetics class 11 chemistry CBSE [vedantu.com]

- 7. Dinitrogen pentoxide decomposes in the gas phase to form - Tro 6th Edition Ch 15 Problem 95 [pearson.com]

- 8. homework.study.com [homework.study.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

"dinitrogen pentoxide as an anhydride of nitric acid"

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dinitrogen pentoxide (N₂O₅), also known as nitrogen pentoxide or nitric anhydride (B1165640), is a compound of significant interest in various chemical applications, including as a powerful nitrating agent.[1][2] Its fundamental chemical identity is that of the acid anhydride of nitric acid (HNO₃). This guide provides an in-depth technical overview of this relationship, detailing the underlying chemistry, experimental protocols for its synthesis and hydration, and relevant quantitative data. Dinitrogen pentoxide is an unstable and potentially dangerous oxidizer, existing as colorless crystals that sublime slightly above room temperature.[1][3]

The Chemical Relationship: Anhydride and Acid

An acid anhydride is a chemical compound that forms an acid when reacted with water. Dinitrogen pentoxide reacts readily with water in a hydrolysis reaction to produce nitric acid, confirming its status as the anhydride of nitric acid.[1][4] The balanced chemical equation for this synthesis reaction is:

This direct and stoichiometric conversion is a cornerstone of its chemical identity. In the solid state, dinitrogen pentoxide exists as an ionic salt, nitronium nitrate (B79036) ([NO₂]⁺[NO₃]⁻), where both nitrogen atoms are in the +5 oxidation state, the same as in nitric acid.[1][5] In the gas phase or when dissolved in nonpolar solvents, it adopts a molecular structure (O₂N−O−NO₂).[1]

Physicochemical Properties

A summary of the key physical and chemical properties of dinitrogen pentoxide is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | References |

| Molecular Formula | N₂O₅ | [1] |

| Molar Mass | 108.01 g/mol | [4] |

| Appearance | White crystalline solid | [3][4] |

| Density | 1.642 g/cm³ | [3] |

| Melting Point | 41 °C | [3][4] |

| Boiling Point | 47 °C (decomposes) | [3][6] |

| Structure (Solid) | Ionic: [NO₂]⁺[NO₃]⁻ (Nitronium nitrate) | [1][5] |

| Structure (Gas/Nonpolar Solvent) | Covalent: O₂N−O−NO₂ | [1] |

| Solubility | Soluble in water (reacts), chloroform | [3] |

Table 1: Physicochemical Properties of Dinitrogen Pentoxide

Experimental Protocols

Synthesis of Dinitrogen Pentoxide via Dehydration of Nitric Acid

A standard laboratory method for the synthesis of dinitrogen pentoxide involves the dehydration of concentrated nitric acid using a potent dehydrating agent, phosphorus(V) oxide (P₄O₁₀).[1][7][8]

Reaction: P₄O₁₀ + 12HNO₃ → 4H₃PO₄ + 6N₂O₅[1]

Materials:

-

Concentrated nitric acid (HNO₃, fuming)

-

Phosphorus(V) oxide (P₄O₁₀)

-

Glass reaction flask

-

Condenser

-

Receiving flask cooled in an ice bath

-

Drying tube (e.g., with CaCl₂)

Procedure:

-

Assemble the reaction apparatus in a fume hood, ensuring all glassware is completely dry.

-

Place a measured quantity of P₄O₁₀ into the reaction flask.

-

Slowly add concentrated HNO₃ dropwise to the P₄O₁₀ with gentle stirring. The reaction is highly exothermic and should be controlled by cooling the reaction flask if necessary.

-

As the reaction proceeds, N₂O₅ will sublime.

-

The gaseous N₂O₅ is passed through a condenser and collected as a white solid in the cooled receiving flask.

-

The apparatus should be protected from atmospheric moisture using a drying tube.

-

The collected N₂O₅ should be stored at low temperatures (e.g., in a freezer) to prevent decomposition.[1]

Hydration of Dinitrogen Pentoxide to Nitric Acid

This experiment demonstrates the formation of nitric acid from dinitrogen pentoxide and water.

Materials:

-

Dinitrogen pentoxide (N₂O₅), synthesized as described above

-

Distilled water

-

Beaker or flask

-

pH indicator or pH meter

-

Magnetic stirrer and stir bar

Procedure:

-

Place a small, known amount of distilled water into a beaker.

-

If using a pH indicator, add a few drops to the water.

-

Carefully add a small quantity of solid N₂O₅ to the water while stirring. Caution: The reaction can be vigorous.

-

Observe the dissolution of the N₂O₅ and any color change in the pH indicator, or monitor the change in pH with a pH meter.

-

The formation of nitric acid will be indicated by a significant decrease in the pH of the solution.

-

The resulting solution can be further analyzed to confirm the presence and concentration of nitric acid.

Quantitative Data

The reaction kinetics and thermodynamics of the N₂O₅ hydration are critical for understanding and modeling its behavior, particularly in atmospheric chemistry.

| Parameter | Value/Observation | Conditions | References |

| Reaction Stoichiometry | N₂O₅ + H₂O → 2HNO₃ | Standard | [1] |

| Vapor Pressure of N₂O₅ | ln(P/atm) = 23.2348 - 7098.2/T(K) | 211 to 305 K | [1][5] |

| Raman Spectra (Solid N₂O₅) | Strong peaks at 1397 cm⁻¹ (NO₂⁺) and 1047 cm⁻¹ (NO₃⁻) | Solid-phase | [9] |

| Heterogeneous Hydrolysis Kinetics | First-order with respect to gaseous N₂O₅ | On sulfuric acid-water surfaces (214-263 K) | [10] |

| Hydrolysis on Ice Surfaces | Forms condensed-phase HNO₃ | 185 K | [11] |

Table 2: Quantitative Data on Dinitrogen Pentoxide and its Hydration

Visualizations

Signaling Pathway: Hydration of Dinitrogen Pentoxide

The following diagram illustrates the straightforward reaction pathway for the formation of nitric acid from dinitrogen pentoxide and water.

References

- 1. Dinitrogen pentoxide - Wikipedia [en.wikipedia.org]

- 2. energetic-materials.org.cn [energetic-materials.org.cn]

- 3. Dinitrogen Pentoxide Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 4. byjus.com [byjus.com]

- 5. webqc.org [webqc.org]

- 6. 4 Dinitrogen Pentoxide Manufacturers in 2025 | Metoree [us.metoree.com]

- 7. nbinno.com [nbinno.com]

- 8. Dinitrogen_pentoxide [chemeurope.com]

- 9. Syntheses & Raman spectra of dinitrogen pentoxide, N2O5 | The Infrared and Raman Discussion Group [irdg.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Historical Synthesis of Dinitrogen Pentoxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of dinitrogen pentoxide (N₂O₅), a powerful nitrating agent and oxidizer. Since its first synthesis in 1840, various approaches have been developed, each with distinct advantages and challenges. This document provides a detailed overview of these seminal methods, complete with experimental protocols, quantitative data, and logical diagrams to elucidate the progression of its synthesis.

Summary of Historical Preparation Methods

The following table summarizes the key quantitative data associated with the primary historical methods for the synthesis of dinitrogen pentoxide, offering a comparative overview of their efficacy and operational parameters.

| Method | Principal Reactants | Reaction Temperature | Reported Yield | Purity | Key Observations |

| Deville's Method (1840) | Silver nitrate (B79036) (AgNO₃), Chlorine (Cl₂) | 95 °C | Not efficient in its original form; quantitative with modern photocatalytic modifications[1][2] | Contaminated with NO₂/N₂O₄ in the original method[1] | The first reported synthesis of N₂O₅.[3] The original method suffered from thermal decomposition of the product.[4] |

| Dehydration of Nitric Acid | Nitric acid (HNO₃), Phosphorus pentoxide (P₄O₁₀) | Not specified in all historical accounts | Typically around 50%[1]; some sources report 90% or better[5] | Generally good, but can be difficult to separate from the reaction product. | A widely used laboratory method.[6] Variations include the dropwise addition of HNO₃ to P₂O₅ with ozonized oxygen.[1] |

| Ozonolysis of Nitrogen Dioxide | Nitrogen dioxide (NO₂) or Dinitrogen tetroxide (N₂O₄), Ozone (O₃) | Low temperatures, e.g., -78 °C for collection[7] | Reported as quantitative[1], >99%[1], 87%[6], and 50%[6] | Considered a superior method for obtaining high-purity, acid-free N₂O₅[7] | A popular and more satisfactory method from the standpoint of ease of preparation and purity.[7] |

| Reaction of Lithium Nitrate | Lithium nitrate (LiNO₃), Bromine pentafluoride (BrF₅) | -190 °C | Quantitative[6] | High | A less common method, performed on a millimole scale at very low temperatures.[6] |

Experimental Protocols

The following sections provide detailed methodologies for the key historical experiments cited in the preparation of dinitrogen pentoxide.

Deville's Method (1840)

This method, first reported by Henri Deville, involves the reaction of silver nitrate with chlorine gas.[3]

Experimental Workflow:

Caption: Experimental workflow for Deville's synthesis of N₂O₅.

Methodology:

-

A U-shaped glass tube is filled with silver nitrate (AgNO₃).

-

The tube is heated in a water bath to 95 °C.[1]

-

A stream of dry chlorine gas is passed through the heated silver nitrate.

-

The gaseous products, including dinitrogen pentoxide, are passed through a cold trap maintained at 0 °C to condense the N₂O₅ as colorless crystals.[4]

-

Unreacted chlorine gas and decomposition products such as nitrogen dioxide (NO₂) and dinitrogen tetroxide (N₂O₄) are vented or collected in a subsequent trap.[1]

-

The solid silver chloride (AgCl) remains in the reaction tube.

Dehydration of Nitric Acid with Phosphorus Pentoxide

A common and effective laboratory-scale synthesis of dinitrogen pentoxide involves the potent dehydrating action of phosphorus pentoxide on nitric acid.[6]

Experimental Workflow:

Caption: Workflow for the synthesis of N₂O₅ via dehydration of nitric acid.

Methodology:

-

Anhydrous nitric acid (HNO₃) is carefully added to a vessel containing phosphorus pentoxide (P₄O₁₀). The reaction is highly exothermic and requires cooling.

-

The reaction proceeds according to the following equation: 12 HNO₃ + P₄O₁₀ → 6 N₂O₅ + 4 H₃PO₄.[3]

-

The dinitrogen pentoxide formed is volatile and sublimes.

-

The gaseous N₂O₅ is passed through a cold trap to collect the solid product.

-

The phosphoric acid (H₃PO₄) remains as a syrupy residue.

A variation of this method involves the dropwise addition of nitric acid to phosphorus pentoxide while passing a stream of ozonized oxygen through the reaction mixture to oxidize any evolved NO₂/N₂O₄ to N₂O₅, followed by condensation in a cold trap at -78 °C.[1]

Ozonolysis of Nitrogen Dioxide

This method is favored for producing high-purity dinitrogen pentoxide and involves the oxidation of nitrogen dioxide or dinitrogen tetroxide with ozone.[7]

Experimental Workflow:

Caption: Experimental workflow for the ozonolysis of nitrogen dioxide to produce N₂O₅.

Methodology:

-

A stream of dried nitrogen dioxide (NO₂) or dinitrogen tetroxide (N₂O₄) gas is mixed with a stream of ozone (O₃). The reaction is: 2 NO₂ + O₃ → N₂O₅ + O₂.[3]

-

The reaction is typically carried out in the gas phase.

-

The product stream is passed through a series of cold traps cooled to -78 °C using a dry ice/acetone or similar slush bath.[7]

-

The dinitrogen pentoxide condenses in the traps as a white solid.

-

Unreacted gases and oxygen are vented. After approximately 3 hours of operation under specific flow conditions, around 15 g of NO₂-free N₂O₅ can be condensed.[7]

Logical Relationships of Synthesis Methods

The historical development of dinitrogen pentoxide synthesis reveals a progression towards methods that offer higher purity and yield. The following diagram illustrates the logical relationships between the primary historical methods.

Caption: Logical overview of historical N₂O₅ synthesis pathways.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. Deville rebooted – practical N2O5 synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Dinitrogen pentoxide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. sciencemadness.org [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. Syntheses & Raman spectra of dinitrogen pentoxide, N2O5 | The Infrared and Raman Discussion Group [irdg.org]

Thermodynamic Properties of Dinitrogen Pentoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of dinitrogen pentoxide (N₂O₅). The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed experimental protocols for the determination of these properties are also provided, alongside visualizations of key chemical pathways.

Core Thermodynamic Data

The thermodynamic properties of dinitrogen pentoxide are crucial for understanding its stability, reactivity, and behavior in various chemical systems. These properties differ significantly between its solid and gaseous phases.

Table 1: Standard Thermodynamic Properties of Dinitrogen Pentoxide at 298.15 K

| Property | Solid Phase (s) | Gaseous Phase (g) |

| Standard Enthalpy of Formation (ΔfH°) | -43.1 kJ/mol[1][2] | +13.3 kJ/mol[1] |

| Standard Molar Entropy (S°) | 178.2 J/(mol·K)[1][2] | 355.7 J/(mol·K)[1] |

| Gibbs Free Energy of Formation (ΔfG°) | +113.9 kJ/mol[1] | +117.1 kJ/mol[1] |

Table 2: Heat Capacity and Vapor Pressure of Dinitrogen Pentoxide

| Property | Value | Conditions |

| Heat Capacity (Cp) of Solid | 143.1 J/(mol·K)[1] | 298.15 K |

| Heat Capacity (Cp) of Gas | 95.3 J/(mol·K)[1] | 298.15 K |

| Vapor Pressure | 48 torr | 0 °C[1] |

| 424 torr | 25 °C[1] | |

| 760 torr | 32 °C[1] |

The vapor pressure of solid dinitrogen pentoxide can be approximated by the Clausius-Clapeyron equation.

Experimental Protocols

Precise determination of thermodynamic properties requires carefully designed and executed experiments. The following sections outline detailed methodologies for key experimental procedures.

Synthesis of Dinitrogen Pentoxide

A common and reliable method for synthesizing dinitrogen pentoxide in a laboratory setting is through the dehydration of nitric acid using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀).

Materials:

-

Concentrated nitric acid (HNO₃)

-

Phosphorus pentoxide (P₄O₁₀)

-

Glass reaction vessel with a gas inlet and outlet

-

Cold trap (e.g., a U-tube immersed in a dry ice/acetone bath)

-

Flowmeter

-

Source of dry, inert gas (e.g., nitrogen or argon)

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood.

-

Place a carefully weighed amount of phosphorus pentoxide into the reaction vessel.

-

Cool the cold trap to approximately -78 °C using a dry ice/acetone bath.

-

Slowly and carefully add concentrated nitric acid dropwise to the phosphorus pentoxide. The reaction is highly exothermic and should be controlled to avoid excessive fuming.

-

Once the addition is complete, gently warm the reaction vessel to facilitate the sublimation of the dinitrogen pentoxide product.

-

Pass a slow stream of dry, inert gas through the reaction vessel to carry the gaseous N₂O₅ into the cold trap.

-

White crystals of dinitrogen pentoxide will deposit in the cold trap.

-

Once the reaction is complete, disconnect the cold trap and store it in a freezer at or below 0 °C to prevent decomposition.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation of dinitrogen pentoxide can be determined indirectly using bomb calorimetry by measuring the heat of a reaction involving N₂O₅. Due to the reactivity of N₂O₅, a reaction other than direct combustion is typically used, such as its reaction with a known reactant in a sealed bomb.

Materials:

-

Bomb calorimeter

-

High-purity dinitrogen pentoxide

-

A suitable reactant (e.g., a known amount of water or a specific organic compound)

-

Oxygen cylinder

-

Fuse wire

-

Pellet press

-

Digital thermometer

Procedure:

-

A precisely weighed sample of a substance with a known heat of combustion (e.g., benzoic acid) is used to calibrate the calorimeter and determine its heat capacity.

-

A known mass of dinitrogen pentoxide is pressed into a pellet.

-

The pellet is placed in the sample holder inside the bomb. A known volume of the reactant (e.g., water) is added to the bomb.

-

The bomb is sealed and purged with a small amount of oxygen before being pressurized with oxygen to a specific pressure.

-

The bomb is placed in the calorimeter, which is filled with a known mass of water.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The heat released by the reaction is calculated from the temperature change and the heat capacity of the calorimeter.

-

The enthalpy of formation of N₂O₅ is then calculated using Hess's Law, incorporating the known enthalpies of formation of the other reactants and products.

Chemical Pathways and Mechanisms

Dinitrogen pentoxide is a highly reactive molecule involved in several important chemical transformations, including decomposition, hydrolysis, and nitration.

Thermal Decomposition

At elevated temperatures, gaseous dinitrogen pentoxide decomposes into nitrogen dioxide (NO₂) and oxygen (O₂). This decomposition proceeds through a multi-step mechanism involving the formation of intermediate species.

The overall reaction is: 2N₂O₅(g) → 4NO₂(g) + O₂(g)

The decomposition is a first-order reaction.

Hydrolysis

Dinitrogen pentoxide is the anhydride (B1165640) of nitric acid and readily reacts with water to form nitric acid (HNO₃). This hydrolysis reaction is significant in atmospheric chemistry.

The overall reaction is: N₂O₅ + H₂O → 2HNO₃

The mechanism can vary depending on the reaction conditions (gas phase, on surfaces, or in solution). In the presence of water, the reaction can be catalyzed by additional water molecules.

Nitration of Arenes

Dinitrogen pentoxide is a powerful nitrating agent used to introduce a nitro group (-NO₂) onto aromatic compounds (arenes). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) is the active electrophile.

The overall reaction is: N₂O₅ + Ar-H → Ar-NO₂ + HNO₃

In the solid state, N₂O₅ exists as an ionic salt, nitronium nitrate (B79036) ([NO₂]⁺[NO₃]⁻), which serves as a direct source of the nitronium ion.

References

Methodological & Application

Application Notes and Protocols: Dinitrogen Pentoxide for the Nitration of Deactivated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrogen pentoxide (N₂O₅) is a powerful and effective nitrating agent for the electrophilic substitution of aromatic compounds. Its reactivity, particularly in inert organic solvents or with the assistance of catalysts, allows for the nitration of deactivated aromatic rings, which are challenging substrates for traditional mixed-acid (HNO₃/H₂SO₄) nitration. The use of N₂O₅ can offer advantages in terms of milder reaction conditions, improved selectivity, and cleaner reaction profiles, minimizing the formation of harsh acidic waste.[1][2] This document provides detailed application notes and protocols for the nitration of various deactivated aromatic compounds using dinitrogen pentoxide.

Advantages of Dinitrogen Pentoxide in Nitration

-

High Reactivity: N₂O₅ is a potent source of the nitronium ion (NO₂⁺), the active electrophile in aromatic nitration.[3]

-

Mild Conditions: Nitration can often be carried out at lower temperatures and under less acidic conditions compared to the conventional mixed-acid method.[1][2]

-

Reduced Acid Waste: The stoichiometric use of N₂O₅ can significantly decrease the volume of acidic waste generated.[1]

-

Alternative Solvents: N₂O₅ can be used in a variety of solvents, including chlorinated hydrocarbons and more environmentally benign options like liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE), offering flexibility and avoiding strongly acidic media that can be detrimental to sensitive substrates.[1][2]

Data Presentation: Nitration of Deactivated Aromatic Compounds with N₂O₅

The following table summarizes reaction conditions and outcomes for the nitration of various deactivated aromatic compounds using dinitrogen pentoxide.

| Substrate | Nitrating System | Temp. (°C) | Time | Molar Ratio (Substrate:N₂O₅) | Product(s) | Yield (%) | Isomer Ratio (o:m:p) | Reference |

| Nitrobenzene | N₂O₅ in liquefied TFE | 20 | 8 h | 1:10 | 1,3-Dinitrobenzene | Significant conversion | - | [4] |

| Fluorobenzene | N₂O₅ in liquefied TFE | 20 | - | 1:1.1 | Mononitrofluorobenzene | 91 | Isomer mixture (p-major) | |

| Chlorobenzene | N₂O₅ in liquefied TFE | 20 | - | 1:1.1 | Mononitrochlorobenzene | 93 | Isomer mixture (p-major) | |

| Bromobenzene | N₂O₅ in liquefied TFE | 20 | - | 1:1.1 | Mononitrobromobenzene | High | Isomer mixture (p-major) | |

| Methyl Benzoate | N₂O₅ in liquefied TFE | 20 | 30-45 min | 1:1.1 | Methyl nitrobenzoate | High (m- and p-isomers isolated) | - | |

| o-Nitrotoluene | N₂O₅ in CH₂Cl₂ | -20 | 1 h | - | Dinitrotoluene | - | - | [5] |

| Toluene* | N₂O₅ in CH₂Cl₂ | < -35 | - | - | Mononitrotoluene | - | ~98.5% (o+p), ~1.5% m | [5] |

Note: Toluene is not a deactivated aromatic compound but is included for comparison of selectivity under mild conditions.

Experimental Protocols

General Safety Precautions

Dinitrogen pentoxide is a powerful oxidizing agent and can be explosive, especially in the presence of organic materials.[6] Nitration reactions are highly exothermic and require careful temperature control.[7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves (Viton® gloves are recommended over nitrile for concentrated nitric acid).[9]

-

Ventilation: All manipulations involving dinitrogen pentoxide and nitration reactions must be conducted in a well-ventilated chemical fume hood.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors.[9] Keep N₂O₅ and nitrating mixtures away from combustible materials, reducing agents, and metals.[10]

-

Emergency Preparedness: Ensure an emergency eyewash station and safety shower are readily accessible.[9] Have appropriate spill containment and neutralization materials available.[10]

Protocol 1: General Procedure for Nitration in Liquefied 1,1,1,2-Tetrafluoroethane (TFE)

This protocol is adapted from a reported method for the nitration of various aromatic compounds.[1][11]

Materials:

-

Deactivated aromatic substrate (e.g., halobenzene, methyl benzoate)

-

Dinitrogen pentoxide (N₂O₅)

-

Liquefied 1,1,1,2-tetrafluoroethane (TFE)

-

High-pressure reactor equipped with a magnetic stirrer, pressure and temperature sensors, and an inlet for gas/liquid addition.

-

2N aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Place the deactivated aromatic substrate (5.0 mmol) into the high-pressure reactor.

-

Cool the reactor to approximately 5 °C and charge it with liquefied TFE to about one-third of the reactor's volume.

-

In a separate, cooled dosing vessel, dissolve dinitrogen pentoxide (5.5 mmol, 1.1 equivalents) in a small amount of liquefied TFE.

-

Slowly transfer the N₂O₅ solution from the dosing vessel to the main reactor containing the substrate, ensuring the temperature does not rise significantly. The transfer can be facilitated by a pressure differential between the vessels.

-

After the addition is complete, allow the reaction mixture to stir at 20 °C. The internal pressure will be approximately 0.6 MPa.

-

Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS, TLC). Reaction times can vary from 30 minutes to several hours depending on the substrate.

-

Upon completion, carefully add 5 mL of 2N aqueous NaHCO₃ solution to the reactor to neutralize any excess N₂O₅ and the nitric acid formed during the reaction.[12]

-

Slowly vent the TFE from the reactor, collecting it by re-condensation for reuse.

-

The remaining residue contains the nitrated product. Isolate the product by extraction with a suitable organic solvent (e.g., dichloromethane (B109758), ethyl acetate).

-

Wash the organic extract with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Nitration of o-Nitrotoluene in Dichloromethane

This protocol is based on general procedures for nitration with N₂O₅ in chlorinated solvents.[5]

Materials:

-

o-Nitrotoluene

-

Solution of dinitrogen pentoxide in dry dichloromethane (CH₂Cl₂)

-

Dry dichloromethane (CH₂Cl₂)

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Inert gas (e.g., nitrogen or argon) supply

-

Ice-salt bath or cryostat for cooling

-

0.5% aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Set up the reaction apparatus under an inert atmosphere.

-

Place a solution of o-nitrotoluene in dry dichloromethane in the round-bottom flask.

-

Cool the flask to -20 °C using an appropriate cooling bath.

-

Slowly add a pre-cooled solution of dinitrogen pentoxide in dichloromethane from the dropping funnel to the stirred solution of o-nitrotoluene. Maintain the reaction temperature at -20 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at -20 °C for 1 hour.

-

Once the reaction is complete, pour the reaction mixture into a beaker containing cold water.

-

Separate the organic layer.

-

Wash the organic layer with a 0.5% aqueous sodium bicarbonate solution until the pH of the aqueous layer is neutral.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude dinitrotoluene product.

-

Purify the product by recrystallization or column chromatography.

Visualizations

Experimental Workflow

References

- 1. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. energetic-materials.org.cn [energetic-materials.org.cn]

- 4. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04536A [pubs.rsc.org]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 10. ehs.washington.edu [ehs.washington.edu]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

"using dinitrogen pentoxide for the synthesis of energetic materials like CL-20"

I am unable to fulfill your request for detailed application notes and protocols on the synthesis of energetic materials like CL-20 using dinitrogen pentoxide. Providing step-by-step instructions for the creation of explosive compounds is a direct violation of my safety policies. My purpose is to be helpful and harmless, and disseminating information that could facilitate the production of dangerous substances would be irresponsible and potentially hazardous.

However, I can discuss the topic from a chemical safety and academic perspective. For researchers and scientists, understanding the properties of reagents and the principles of safe laboratory practice is paramount. I can provide information on the following topics:

-

The chemical properties of dinitrogen pentoxide as a nitrating agent in a general, academic context.

-

The general principles of electrophilic nitration reactions , without providing specific, practical synthesis details for energetic materials.

-

Crucial safety protocols and personal protective equipment (PPE) required when handling highly reactive and hazardous chemicals like dinitrogen pentoxide.

-

The importance of risk assessment and hazard analysis in a research laboratory setting.

"anhydrous nitration protocols using dinitrogen pentoxide in organic solvents"

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Dinitrogen pentoxide (N₂O₅) serves as a potent and versatile nitrating agent in anhydrous organic solvents, offering a milder and more selective alternative to traditional mixed-acid (HNO₃/H₂SO₄) nitrations. This is particularly advantageous for substrates that are sensitive to strong acids or water.[1] In nonpolar organic solvents, N₂O₅ exists as a covalent molecule (O₂N−O−NO₂), which can react through either electrophilic or, in some cases, free-radical mechanisms.[2][3] This document provides detailed protocols and application notes for conducting anhydrous nitrations using N₂O₅ in various organic media.

Safety Precautions

Dinitrogen pentoxide is a powerful oxidizer and is unstable, potentially forming explosive mixtures with organic compounds.[3][4][5] Its decomposition yields the highly toxic gas nitrogen dioxide (NO₂).[3] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves, must be worn.[6] Reactions should be maintained at sub-ambient temperatures to control the reaction rate and minimize decomposition.[7]

Synthesis of Dinitrogen Pentoxide (N₂O₅)

A common and effective method for synthesizing N₂O₅ free from nitric acid is the oxidation of dinitrogen tetroxide (N₂O₄) or nitrogen dioxide (NO₂) with ozone (O₃).[8]

Protocol: Ozonolysis of N₂O₄

-

Dry a stream of oxygen gas and pass it through an ozone generator.

-

Simultaneously, pass a stream of dried nitrogen dioxide (NO₂) into a reaction vessel cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Introduce the ozone/oxygen stream into the reaction vessel containing the condensed NO₂. The flow rates should be adjusted to ensure the complete discharge of the brown NO₂ color.

-

N₂O₅ will condense as a white solid in the cold trap.

-

Once the reaction is complete, the collected N₂O₅ can be stored at -80 °C for several weeks with minimal decomposition.[8]

Anhydrous Nitration of Aromatic Compounds

The nitration of aromatic compounds with N₂O₅ in organic solvents like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) proceeds via an electrophilic aromatic substitution mechanism.[3]

General Experimental Workflow

Caption: General workflow for anhydrous nitration using N₂O₅.

Protocol: Nitration of an Aromatic Substrate (Ar-H)

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aromatic substrate in an anhydrous chlorinated solvent (e.g., CH₂Cl₂).

-

Cool the solution to the desired temperature (typically between -20 °C and 0 °C) in a cooling bath.

-

In a separate flask, prepare a solution of N₂O₅ in the same anhydrous solvent.

-

Slowly add the N₂O₅ solution dropwise to the stirred substrate solution. The reaction is exothermic and the temperature should be carefully monitored.

-

After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time, monitoring the progress by an appropriate method (e.g., TLC or GC).

-

Upon completion, pour the reaction mixture into ice-water to quench the reaction.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude nitroaromatic product.

-

Purify the product by recrystallization or column chromatography as needed.

Reaction Mechanism: Electrophilic Aromatic Substitution

Caption: Mechanism of nitration with N₂O₅ in organic solvents.

Quantitative Data for N₂O₅ Nitrations

The efficiency of nitration with N₂O₅ depends on the substrate, solvent, temperature, and reaction time. The following table summarizes representative data from the literature.

| Substrate | Solvent | Temp (°C) | Time (min) | Product(s) | Yield (%) | Reference |

| Hexamine | HNO₃ | - | - | RDX | 57 | [2] |

| 1-tert-butyl-3,3,5,5-tetranitropiperidine | HNO₃ | - | - | Corresponding nitro compound | 96 | [2] |

| trans-8-nitroso-1,4,5-trinitro-1,4,5,8-tetraazadecalin | HNO₃ | - | - | TNAD | 68 | [2] |

Note: The provided search results offer more qualitative descriptions than extensive quantitative tables. The table above is illustrative of the kind of data that can be found in primary literature on this topic.

Solvent Effects and Substrate Compatibility

The choice of solvent is crucial for the success of N₂O₅ nitrations.[9]

-

Chlorinated Solvents (CH₂Cl₂, CHCl₃, CCl₄): These are the most commonly used solvents, as N₂O₅ is soluble and stable in them at low temperatures.[8] They are relatively inert and allow for clean reactions.

-

Polar Aprotic Solvents (CH₃NO₂, CH₃CN): In these solvents, the ionic character of N₂O₅ ([NO₂]⁺[NO₃]⁻) may be more pronounced, potentially altering reactivity.[8]

-

Compatibility: The N₂O₅/organic solvent system is compatible with a wide range of functional groups that are sensitive to strong acids, making it ideal for the nitration of complex molecules in drug development and energetic materials synthesis. This system avoids the formation of acidic byproducts, which is a significant environmental advantage.

Concluding Remarks

Anhydrous nitration using dinitrogen pentoxide in organic solvents provides a valuable methodology for the synthesis of nitro compounds, especially for acid-sensitive substrates. Its mild conditions and high selectivity make it a powerful tool for researchers in organic synthesis and medicinal chemistry. Careful adherence to safety protocols is paramount due to the hazardous nature of N₂O₅.

References

- 1. energetic-materials.org.cn [energetic-materials.org.cn]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Dinitrogen pentoxide - Wikipedia [en.wikipedia.org]

- 4. A simple note on Dinitrogen Pentoxide, N2O5 [unacademy.com]

- 5. Dinitrogen pentoxide - Sciencemadness Wiki [sciencemadness.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Syntheses & Raman spectra of dinitrogen pentoxide, N2O5 | The Infrared and Raman Discussion Group [irdg.org]

- 9. rushim.ru [rushim.ru]

Application Notes and Protocols: In Situ Generation of Dinitrogen Pentoxide for Organic Synthesis

Introduction

Dinitrogen pentoxide (N₂O₅) is a powerful and versatile nitrating agent, serving as the anhydride (B1165640) of nitric acid.[1][2][3] Its high reactivity makes it a valuable reagent for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and energetic materials.[4][5] However, N₂O₅ is thermally unstable and not commercially available, decomposing at room temperature.[1][4] This necessitates its on-demand synthesis. In situ generation of dinitrogen pentoxide offers a safer and more practical alternative to its isolation and storage, minimizing the risks associated with handling the pure, unstable solid. This approach also often leads to cleaner reactions and reduced acid waste compared to traditional nitrating methods like mixed acids (a mixture of nitric and sulfuric acids).[6]

These application notes provide an overview of the common methods for the in situ generation of N₂O₅ and detailed protocols for its application in organic synthesis, targeted at researchers, scientists, and professionals in drug development.

Methods for In Situ Generation of Dinitrogen Pentoxide

Several methods have been developed for the in situ generation of N₂O₅. The choice of method depends on the scale of the reaction, the required purity of the N₂O₅, and the available starting materials and equipment.

-

Dehydration of Nitric Acid with Phosphorus Pentoxide (P₄O₁₀): This is a classic and widely used laboratory method for generating N₂O₅.[1][2][4] Phosphorus pentoxide is a strong dehydrating agent that removes water from nitric acid to form N₂O₅ and phosphoric acid.

-

Reaction: 12 HNO₃ + P₄O₁₀ → 6 N₂O₅ + 4 H₃PO₄[1]

-

-

Ozonolysis of Dinitrogen Tetroxide (N₂O₄) or Nitrogen Dioxide (NO₂): This method provides high-purity, acid-free N₂O₅ and is amenable to continuous flow processes.[1][7][8] A stream of ozone is passed through liquid N₂O₄ or gaseous NO₂ to produce N₂O₅.

-

Reaction: 2 NO₂ + O₃ → N₂O₅ + O₂[1]

-

-

Electrochemical Synthesis: This method involves the anodic oxidation of N₂O₄ in anhydrous nitric acid.[2][4][9] It is a scalable and clean method, avoiding the use of strong dehydrating agents.[9][10]

-

Anode Reaction: N₂O₄ → 2 NO₂⁺ + 2 e⁻

-

Overall Reaction in HNO₃: N₂O₄ + 2 HNO₃ → 2 N₂O₅ + 2 H⁺ + 2 e⁻

-

Data Presentation: Comparison of In Situ N₂O₅ Generation Methods

| Method | Precursors | Reagents/Conditions | Solvent | Typical Yields | Temperature | Advantages | Disadvantages |

| Dehydration of HNO₃ | Nitric acid | Phosphorus pentoxide (P₄O₁₀) | Aprotic organic solvents (e.g., CH₂Cl₂, CHCl₃) or neat | ~50%[4] | Low temperatures (e.g., -10 to 0 °C) | Simple setup, well-established. | Heterogeneous reaction, disposal of phosphoric acid waste. |

| Ozonolysis of N₂O₄/NO₂ | Dinitrogen tetroxide or Nitrogen dioxide | Ozone (O₃) | Gas phase or in solution (e.g., CH₂Cl₂, CCl₄) | Quantitative[4] | Low temperatures (e.g., -78 °C for collection)[4] | High purity N₂O₅, clean reaction.[7] | Requires an ozone generator and handling of toxic NO₂/N₂O₄.[4] |

| Electrochemical Synthesis | Dinitrogen tetroxide, Nitric acid | Electric current | Anhydrous nitric acid | High (e.g., >85%)[5] | Controlled temperature | Scalable, avoids chemical dehydrating agents.[10] | Requires specialized electrochemical cell and equipment.[9] |

Experimental Protocols

Caution: Dinitrogen pentoxide and its precursors are hazardous materials. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (safety goggles, lab coat, and gloves). Reactions should be conducted behind a blast shield, especially when working with energetic materials.

Protocol 1: In Situ Generation of N₂O₅ via Dehydration of Nitric Acid for the Nitration of Anisole (B1667542)

This protocol describes the nitration of anisole to a mixture of nitroanisoles using N₂O₅ generated in situ from nitric acid and phosphorus pentoxide.

Materials:

-

Anisole

-

Fuming nitric acid (100%)

-

Phosphorus pentoxide (P₄O₁₀)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Ice-salt bath

-

Magnetic stirrer and stir bar

-

Two-neck round-bottom flask

-

Dropping funnel

-

Drying tube (CaCl₂)

Procedure:

-

Set up a two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a drying tube in an ice-salt bath.

-

Add phosphorus pentoxide (1.2 eq) to the flask, followed by anhydrous dichloromethane to create a slurry.

-

Cool the slurry to -10 °C with vigorous stirring.

-

Slowly add fuming nitric acid (2.0 eq) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed -5 °C.

-

After the addition is complete, stir the mixture at -10 °C for 1 hour to allow for the formation of N₂O₅.

-

In a separate flask, dissolve anisole (1.0 eq) in anhydrous dichloromethane.

-

Slowly add the anisole solution to the N₂O₅ solution at -10 °C over 20 minutes.

-

Stir the reaction mixture at -10 °C for 1 hour.

-

Carefully quench the reaction by pouring it into a beaker of ice-water with stirring.

-

Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography to separate the isomers of nitroanisole.

Protocol 2: In Situ Generation of N₂O₅ via Ozonolysis for the Synthesis of Glycidyl (B131873) Nitrate (B79036)

This protocol details the synthesis of glycidyl nitrate, an energetic plasticizer, from glycidol (B123203) using N₂O₅ generated in situ by the ozonolysis of N₂O₄.